(S)-4-hydroxymandelic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHKYRQLYQUIH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-75-2 | |
| Record name | 4-Hydroxymandelic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013244752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYMANDELIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3FLY66R5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic and Metabolic Pathways of S 4 Hydroxymandelic Acid
Enzymatic Biosynthesis of (S)-4-Hydroxymandelic Acid
The primary route for the biological synthesis of this compound (4-HMA) is an enzyme-catalyzed reaction. This process is a key step in the biosynthesis of certain non-ribosomal peptide antibiotics, such as vancomycin (B549263) and chloroeremomycin (B1668801). researchgate.netnih.govrsc.org
The central enzyme responsible for the synthesis of (S)-4-HMA is (S)-hydroxymandelate synthase (HmaS), a non-heme Fe(II)-dependent dioxygenase. nih.govplos.orgpnas.org HmaS catalyzes the conversion of its substrate, 4-hydroxyphenylpyruvate (4-HPP), into (S)-4-HMA through an oxidative decarboxylation reaction. researchgate.netwikipedia.org In this reaction, both atoms of a molecular oxygen (O₂) molecule are incorporated into the product. researchgate.netresearchgate.net
The catalytic mechanism of HmaS is similar to that of a related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), as both use 4-HPP and O₂ as substrates. nih.govpnas.orgresearchgate.net However, their outcomes differ significantly. While HPPD hydroxylates the aromatic ring of the substrate, HmaS specifically directs the insertion of a second oxygen atom onto the benzylic carbon. nih.govnih.govacs.org The reaction proceeds through a highly reactive Fe(IV)=O (oxoferryl) intermediate. researchgate.netnih.govacs.org Computational studies suggest that the conformation of a specific amino acid residue, Serine 201 (Ser201), within the enzyme's active site plays a critical role in directing the reaction toward benzylic hydroxylation, characteristic of HmaS, rather than the aromatic ring attack seen in HPPD. nih.govacs.org
The direct precursor for the enzymatic synthesis of (S)-4-HMA is 4-hydroxyphenylpyruvate (4-HPP). researchgate.netpnas.orgnih.gov 4-HPP is a naturally occurring intermediate in the catabolism of the amino acid tyrosine. nih.gov In microbial systems engineered for 4-HMA production, 4-HPP is supplied via the shikimate pathway, which is the central metabolic route for the biosynthesis of aromatic amino acids. mdpi.comnih.gov The shikimate pathway utilizes phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) as its initial building blocks. mdpi.comnih.gov
Metabolic flux analysis (MFA) is a critical tool used to quantify the rates of metabolic reactions and understand the flow of metabolites (flux) through a network. nih.govwikipedia.org By applying MFA, researchers can identify bottlenecks and competing pathways, providing a rational basis for engineering the metabolic and process scales to enhance the production of target compounds like 4-HMA. nih.govcreative-proteomics.com
Hydroxymandelate Synthase (HmaS) Mediated Reactions
Substrate Specificity and Promiscuity of Biosynthetic Enzymes
Hydroxymandelate synthase (HmaS) exhibits a degree of substrate promiscuity, meaning it can act on substrates other than its native one. While its primary function is to convert 4-HPP to 4-HMA, it also accepts phenylpyruvate as a substrate, leading to the production of mandelic acid. nih.gov This promiscuity is a key consideration in metabolic engineering, as the final product can be shifted between 4-HMA and mandelic acid. nih.gov
Studies have shown that HmaS can accept a variety of α-oxo acids, although the presence of an aromatic substituent is vital for efficient turnover. nih.govplos.org The enzyme's activity is strongly correlated with the hydrophobicity of the substrate, and a hydrophobic binding pocket within the enzyme is believed to be a primary determinant of its substrate specificity. nih.govplos.org Protein engineering efforts have demonstrated that introducing a specific mutation (S201V) in the substrate-binding site can almost completely block 4-HMA production while increasing mandelic acid production, highlighting the enzyme's malleability. nih.gov
Metabolic Engineering for this compound Production in Microorganisms
The microbial production of (S)-4-HMA offers a sustainable alternative to chemical synthesis. nih.govnih.gov Metabolic engineering techniques have been successfully applied to both bacteria and yeast to create efficient microbial cell factories for this purpose.
Escherichia coli has been extensively engineered for the de novo production of 4-HMA from simple carbon sources like glucose. A common strategy involves constructing a biosynthetic pathway by introducing a synthetic hydroxymandelate synthase gene (shmaS) into an E. coli strain already optimized for L-tyrosine overproduction. researchgate.netnih.govresearchgate.net
Key engineering strategies in E. coli include:
Optimization of shmaS Expression: Fine-tuning the expression level of the synthase enzyme by testing various promoters of different strengths and plasmids with different copy numbers to maximize 4-HMA production. researchgate.netnih.gov
Elimination of Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways, such as aspC (aspartate aminotransferase) and tyrB (tyrosine aminotransferase), to prevent the diversion of the precursor 4-HPP into byproducts. researchgate.netnih.gov
Co-utilization of Carbon Sources: Developing strains capable of simultaneously fermenting mixed sugars, such as glucose and xylose, which are major components of lignocellulosic biomass. nih.gov
These strategies have led to significant titers, with one engineered E. coli strain producing 15.8 g/L of 4-HMA in a 60-hour fed-batch fermentation. nih.gov
| Engineered Strain / Condition | Key Genetic Modifications / Strategy | 4-HMA Titer (g/L) | Reference |
| E. coli BKT5 derivative | Heterologous expression of shmaS, deletion of aspC and tyrB | 15.8 | nih.gov |
| E. coli BKT5 | Expression of synthetic shmaS | Not specified | researchgate.net |
The yeast Saccharomyces cerevisiae is another promising host for the sustainable production of 4-HMA. nih.govwikipedia.org Engineering efforts in yeast typically begin with the expression of a heterologous HmaS, such as the one from the bacterium Amycolatopsis orientalis. nih.gov
Subsequent engineering focuses on optimizing the native aromatic amino acid pathway to increase the metabolic flux towards 4-HPP. These strategies include:
Blocking Competing Branches: Deleting the trp2Δ gene to shut down the competing tryptophan synthesis branch. nih.gov
Reducing Byproduct Formation: Deleting pdc5Δ to decrease the flux into the Ehrlich pathway, which produces fusel alcohols. nih.gov
Preventing Precursor Loss: Deleting aminotransferase genes (aro8Δ, aro9Δ) to prevent the conversion of 4-HPP and phenylpyruvate to their corresponding amino acids. nih.gov
Channeling Precursors: Deleting the PHA2 gene, which encodes prephenate dehydratase, prevents the formation of phenylpyruvate and funnels metabolic intermediates exclusively towards 4-HPP, resulting in a significant increase in 4-HMA production. nih.gov
Using these approaches, researchers have achieved 4-HMA titers of over 1 g/L in engineered S. cerevisiae. nih.gov
| Engineered Strain / Condition | Key Genetic Modifications / Strategy | 4-HMA Titer (g/L) | Reference |
| S. cerevisiae wild type | Expression of HmaS from A. orientalis | 0.119 | nih.gov |
| S. cerevisiae engineered | HmaS expression + deletions of trp2Δ, pdc5Δ, aro8Δ, aro9Δ, PHA2 | > 1.0 | nih.gov |
Genetic Modifications for Enhanced Biosynthesis
The microbial production of this compound (HMA) from renewable feedstocks has been significantly advanced through metabolic engineering and synthetic biology. nih.govnih.gov Scientists have successfully engineered host organisms, primarily Escherichia coli and Saccharomyces cerevisiae, to enhance the biosynthesis of HMA by redirecting metabolic flux towards its production. nih.govnih.gov
A primary strategy involves the heterologous expression of a key enzyme, 4-hydroxymandelate (B1240059) synthase (HmaS). nih.govnih.gov This enzyme, sourced from organisms like Amycolatopsis orientalis, catalyzes the conversion of the precursor 4-hydroxyphenylpyruvate (4-HPP) into HMA. nih.govresearchgate.net To optimize production, researchers have employed various genetic tools. In E. coli, a synthetic, codon-optimized version of the hmaS gene (shmaS) was expressed. nih.gov The expression level of shmaS was fine-tuned by testing different strength promoters (such as gap, lacUV5, trc, T7) in combination with plasmids of varying copy numbers (p15A, CloDF13, RSF1030) to balance enzyme activity and metabolic burden. nih.gov
A crucial aspect of enhancing HMA yield is the elimination of competing metabolic pathways that consume the precursor 4-HPP. In E. coli, 4-HPP is the direct precursor to L-tyrosine. nih.gov To block this competitive pathway, genes encoding aminotransferases, such as tyrB (aromatic amino acid aminotransferase) and aspC (aspartate aminotransferase), were deleted from the genome. nih.govnih.gov This modification prevents the conversion of 4-HPP to L-tyrosine, thereby increasing its availability for HMA synthesis. nih.gov
In the yeast Saccharomyces cerevisiae, similar strategies have been applied. To increase the supply of 4-HPP, modifications were made to the upstream shikimic acid pathway by enhancing the expression of key genes like ARO1, ARO3, and ARO4. nih.gov Concurrently, competing pathways were blocked. Deletions of genes such as aro10 (reducing flux into the Ehrlich pathway), trp2 (blocking the tryptophan branch), and aro8 and aro9 (avoiding transamination of 4-HPP) were implemented. nih.gov Further improvements were achieved by replacing the HmaS from A. orientalis with the enzyme from Nocardia uniformis and deleting PHA2 to prevent the formation of the competing substrate phenylpyruvate. nih.gov These combined modifications led to a significant increase in HMA production, achieving titers over 1 g/L. nih.gov
The culmination of these genetic modifications has resulted in engineered microbial strains capable of high-titer HMA production. For instance, an engineered E. coli strain, HMA15, which incorporated the deletion of tyrB and aspC along with optimized shmaS expression, produced 15.8 g/L of HMA in a fed-batch fermentation process using a mixture of glucose and xylose. nih.govnih.gov
Table 1: Genetic Modifications for Enhanced this compound Production
| Host Organism | Genetic Modification | Strategy | Resulting Titer | Reference |
|---|---|---|---|---|
| Escherichia coli | Heterologous expression of synthetic hmaS (shmaS) | Optimize enzyme expression using various promoters and plasmids. | Variable, part of a multi-step optimization. | nih.gov |
| Escherichia coli | Deletion of tyrB and aspC genes | Block the competing pathway from 4-HPP to L-tyrosine. | Enhanced HMA biosynthesis. | nih.govnih.gov |
| Escherichia coli HMA15 | Optimized shmaS expression + tyrBΔ and aspCΔ | Combine optimized production enzyme with blocked competing pathways. | 15.8 g/L | nih.govnih.gov |
| Saccharomyces cerevisiae | Expression of HmaS from Amycolatopsis orientalis | Introduce the biosynthetic enzyme. | 119 mg/L | nih.gov |
| Saccharomyces cerevisiae | ↑ARO1, ↑ARO3K222L, ↑ARO4K220L, aro10Δ | Increase precursor supply and reduce competing pathway flux. | 465 mg/L | nih.gov |
| Saccharomyces cerevisiae | Replaced HmaS with enzyme from Nocardia uniformis + additional deletions (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, PHA2Δ) | Further optimize enzyme and block competing pathways. | > 1 g/L | nih.gov |
Involvement in Natural Product Biosynthesis Pathways
This compound serves as a crucial intermediate in the biosynthesis of several complex natural products, particularly nonribosomally synthesized peptide antibiotics. nih.govresearchgate.net Its formation represents a key step in creating specialized amino acid building blocks that are not found in primary metabolism. rsc.org
This compound is a direct precursor to the non-proteinogenic amino acid (S)-4-hydroxyphenylglycine (Hpg). researchgate.netrsc.org Hpg is an essential structural component of many vital glycopeptide antibiotics, including vancomycin, chloroeremomycin, and teicoplanin. nih.govresearchgate.netacs.org These antibiotics are critical for treating infections caused by multidrug-resistant Gram-positive bacteria. rsc.org
The biosynthetic pathway begins with 4-hydroxyphenylpyruvate (4-HPP), a metabolite derived from the shikimate pathway. nih.gov The enzyme 4-hydroxymandelate synthase (HmaS), an α-keto acid-dependent dioxygenase, converts 4-HPP into this compound. nih.govresearchgate.net Subsequently, another enzyme, (S)-4-hydroxymandelate oxidase (HmO), oxidizes this compound to 4-hydroxyphenylglyoxylate. lookchem.comresearchgate.net This intermediate is then transaminated to yield (S)-4-hydroxyphenylglycine, which is then incorporated into the growing peptide backbone of the antibiotic by the nonribosomal peptide synthetase (NRPS) machinery. rsc.orgacs.org The gene cluster responsible for chloroeremomycin biosynthesis in Amycolatopsis orientalis contains the hmaS gene, highlighting its integral role in this process. nih.gov
The biosynthetic machinery involving this compound is also responsible for producing other unusual chiral amino acids. A prime example is (S)-3,5-dihydroxyphenylglycine (Dpg), another rare amino acid found in the vancomycin group of antibiotics. lookchem.comresearchgate.net
The enzyme hydroxymandelate oxidase (HmO) from the chloroeremomycin gene cluster has been shown to be involved in the formation of both (S)-4-hydroxyphenylglycine and (S)-3,5-dihydroxyphenylglycine. lookchem.com This indicates a branched pathway where related mandelate (B1228975) derivatives serve as substrates for a common set of tailoring enzymes to generate the diverse amino acid residues required for the final antibiotic structure. The biosynthesis of these non-proteinogenic amino acids like Hpg and Dpg is a key strategy used by microorganisms to create structurally complex and biologically active peptides. acs.org The deletion of the hmaS gene in Streptomyces coelicolor, which is involved in the production of calcium-dependent antibiotics (CDAs), abolishes the production of the antibiotic, demonstrating the essentiality of the Hpg precursor pathway. rsc.org
Role in Glycopeptide Antibiotic Synthesis
Degradation Pathways of this compound and Related Compounds in Microorganisms
Microorganisms, particularly soil bacteria like those from the Pseudomonas genus, have evolved catabolic pathways to degrade aromatic compounds, including mandelic acid and its derivatives, using them as carbon and energy sources. wiley.comnih.gov
A specific degradation pathway for mandelic acid has been identified in Pseudomonas convexa. nih.govcapes.gov.br This pathway is notable because it proceeds via 4-hydroxymandelic acid as an intermediate. The bacterium first hydroxylates L-mandelic acid to form L-4-hydroxymandelic acid. nih.gov This initial step is catalyzed by L-mandelate-4-hydroxylase, a soluble enzyme that requires a tetrahydropteridine cofactor, NADPH, and Fe²⁺ for its activity. nih.govcapes.gov.br
The L-4-hydroxymandelic acid is then oxidatively decarboxylated by the enzyme L-4-hydroxymandelate oxidase. nih.gov This particulate enzyme requires flavin adenine (B156593) dinucleotide (FAD) and Mn²⁺ and converts L-4-hydroxymandelic acid into 4-hydroxybenzaldehyde (B117250). nih.gov The pathway continues with the oxidation of 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid, which is then further hydroxylated to 3,4-dihydroxybenzoic acid before the aromatic ring is cleaved, allowing the products to enter central metabolism. nih.govcapes.gov.br This pathway demonstrates a microbial strategy for the catabolism of hydroxylated aromatic acids. nih.gov
**Table 2: Enzymes in the Microbial Degradation of Mandelic Acid via this compound in *Pseudomonas convexa***
| Enzyme | Substrate | Product | Cofactors/Requirements | Reference |
|---|---|---|---|---|
| L-Mandelate-4-hydroxylase | L-Mandelic acid | L-4-Hydroxymandelic acid | Tetrahydropteridine, NADPH, Fe²⁺ | nih.govcapes.gov.br |
| L-4-Hydroxymandelate oxidase | L-4-Hydroxymandelic acid | 4-Hydroxybenzaldehyde | FAD, Mn²⁺ | nih.gov |
| Benzaldehyde (B42025) dehydrogenase | 4-Hydroxybenzaldehyde | 4-Hydroxybenzoic acid | NAD⁺ or NADP⁺ | nih.gov |
Synthetic Methodologies and Chemical Transformations Involving S 4 Hydroxymandelic Acid
Chemoenzymatic Synthesis and Resolution Approaches
Chemoenzymatic strategies offer powerful tools for the synthesis of (S)-4-hydroxymandelic acid, leveraging the high selectivity of enzymes. A primary biocatalytic route involves the direct synthesis from precursors available in microbial metabolic pathways.
A key enzyme in this process is 4-hydroxymandelate (B1240059) synthase (HmaS), which catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP), an intermediate in the L-tyrosine biosynthetic pathway, into this compound. nih.govresearchgate.net This reaction is an oxidative decarboxylation that adds a hydroxyl group to the side chain of the precursor. nih.gov By expressing a synthetic HmaS gene in L-tyrosine-overproducing Escherichia coli strains, researchers have successfully established a biosynthetic pathway for this compound production from simple carbon sources like glucose. nih.govresearchgate.net Optimization of this microbial cell factory, by tuning promoter strength and plasmid copy number, has led to significant yields, with production reaching up to 15.8 g/L in fed-batch fermentation. researchgate.netresearchgate.net Similar pathways have also been engineered in yeast, such as Saccharomyces cerevisiae. hep.com.cn
Enzymatic resolution is another common approach. This involves the selective transformation of one enantiomer from a racemic mixture of 4-hydroxymandelic acid, allowing for the separation of the desired (S)- or (R)-isomer. For example, (S)-mandelate dehydrogenase can be used for the chiral resolution of racemic mandelic acid, and this principle can be applied to its hydroxylated derivatives. wiley.com Similarly, engineered alcohol oxidases, such as variants of hydroxymandelate oxidase (HMO), have been developed for the (S)-enantioselective oxidation of 4-hydroxymandelic acid. acs.org This selective oxidation of the (S)-enantiomer leaves the unreacted (R)-enantiomer, providing a method for kinetic resolution.
The table below summarizes key enzymes and their roles in the synthesis of this compound.
| Enzyme | Role | Precursor/Substrate | Product | Organism/System |
| 4-Hydroxymandelate Synthase (HmaS) | Direct Synthesis | 4-Hydroxyphenylpyruvate (4-HPP) | This compound | Escherichia coli nih.govresearchgate.net |
| (S)-Mandelate Dehydrogenase | Biotransformation | (S)-3-ethoxy-4-hydroxymandelic acid | Ethyl vanillin | Escherichia coli wiley.com |
| Hydroxymandelate Oxidase (HMO) Variant | Kinetic Resolution | Racemic 4-Hydroxymandelic Acid | 4-Hydroxyphenylglyoxylic Acid (from S-isomer) | Engineered Enzyme acs.org |
Stereoselective and Regioselective Chemical Synthesis
While enzymatic methods are highly specific, chemical synthesis routes provide alternative and often scalable methods for producing this compound. The primary challenges in chemical synthesis are controlling regioselectivity (ensuring substitution at the para-position of the phenol (B47542) ring) and stereoselectivity (obtaining the desired S-enantiomer).
A common chemical synthesis involves the condensation reaction between phenol and glyoxylic acid. nih.govwikipedia.org This reaction, however, can produce isomeric byproducts, such as 2-(2-hydroxyphenyl) mandelic acid, although the 4-hydroxy isomer is the main product. google.com To improve reaction rates and yields, an excess of phenol is typically used. google.com The reaction conditions, such as pH and temperature, are critical; carrying out the reaction at a pH between 6.5 and 9.0 and a temperature of 50-95°C in the presence of an anion exchange resin has been shown to produce high-purity 4-hydroxymandelic acid. google.com
For stereoselective synthesis, prochiral ketones are often reduced using chiral reducing agents. One such method involves the stereospecific reduction of the prochiral α-keto acid, p-hydroxybenzoylformic acid. cdnsciencepub.com Using chiral lithium aluminum hydride reagents, such as (R)- or (S)-2,2'-dihydroxy-1,1'-binaphthyl lithium aluminum hydride (BINAL-H), allows for the synthesis of either the (R)- or (S)-enantiomer of 4-hydroxymandelic acid with high selectivity. cdnsciencepub.com
The table below outlines a key stereoselective chemical synthesis approach.
| Precursor | Catalyst/Reagent | Product | Key Feature |
| p-Hydroxybenzoylformic acid | (S)-BINAL-H | This compound | Stereospecific reduction of a prochiral keto acid cdnsciencepub.com |
| Phenol and Glyoxylic Acid | Anion Exchange Resin | 4-Hydroxymandelic Acid | Improved purity and yield under optimized pH and temperature google.com |
Derivatization and Analog Synthesis of this compound
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives and analogs through reactions targeting its functional groups: the carboxylic acid, the benzylic hydroxyl, and the phenolic hydroxyl.
Esterification of the carboxylic acid group is a common derivatization. For instance, reacting 4-hydroxymandelic acid with methyl iodide in the presence of a base like sodium carbonate yields its methyl ester. mdpi.com Similarly, refluxing in isobutyl alcohol with a catalytic amount of p-toluenesulfonic acid produces the isobutyl ester. cdnsciencepub.com These ester derivatives are often prepared to facilitate subsequent reactions or to alter the compound's physical properties, such as solubility. cdnsciencepub.com
The hydroxyl groups can also be modified. The phenolic hydroxyl group can be alkylated, for example, through reaction with benzyl (B1604629) bromide to form a benzyl ether, which can serve as a protecting group during further synthetic steps. mdpi.com
Furthermore, this compound is a precursor for more complex molecules. It is an intermediate in the synthesis of pharmaceuticals like atenolol (B1665814) and can be used to create polyhydroxylated mandelic acid amides, which have shown radical scavenging activities. nih.gov It can also be conjugated to other molecules, acting as an adaptor in drug delivery systems. nih.gov The synthesis of analogs such as 3-methoxy-4-hydroxymandelic acid (vanillylmandelic acid) can occur as a byproduct during related condensation reactions or be targeted specifically. mdpi.com
The table below lists examples of derivatization reactions.
| Functional Group Targeted | Reagent(s) | Product | Reference |
| Carboxylic Acid | Methyl Iodide, Sodium Carbonate | Methyl 4-hydroxymandelate | mdpi.com |
| Carboxylic Acid | Isobutyl alcohol, p-toluenesulfonic acid | Isobutyl 4-hydroxymandelate | cdnsciencepub.com |
| Phenolic Hydroxyl | Benzyl Bromide, K₂CO₃ | 4-(Benzyloxy)mandelic acid derivative | mdpi.com |
Oxidation Reactions of this compound
The oxidation of this compound can yield different products depending on the oxidant and reaction conditions. These reactions are crucial for both its degradation and its conversion into other useful chemicals.
Enzymatic oxidation is a well-studied transformation. The enzyme hydroxymandelate oxidase (HmO), which is FMN-dependent, catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate. researchgate.net This enzyme is stereospecific, acting on the (S)-enantiomer but not the (R)-enantiomer. researchgate.net Directed evolution has been used to engineer more efficient versions of this enzyme, resulting in mutants with significantly enhanced catalytic efficiency for this transformation. acs.org Other oxidases, such as laccase from Coriolus versicolor, can catalyze the oxidative decarboxylation of 4-hydroxymandelic acid to produce 4-hydroxybenzaldehyde (B117250) (HBA) as the sole product. tandfonline.com This reaction proceeds through the enzyme-catalyzed abstraction of a hydrogen atom from the phenolic hydroxyl group. tandfonline.com
Chemical oxidation methods have also been developed. A combination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and calcium hypochlorite (B82951) (Ca(ClO)₂) can be used to oxidize a protected form of 4-hydroxymandelic acid to the corresponding carbonyl compound. mdpi.com Additionally, photocatalytic methods using a Co(II)/C₃N₄ combined catalyst under visible light can convert 4-hydroxymandelic acid to 4-hydroxybenzaldehyde. rsc.org This process involves the generation of superoxide (B77818) radicals that drive the oxidation and subsequent decarboxylation of an α-keto carboxylate radical intermediate. rsc.org
The table below summarizes various oxidation reactions.
| Reagent/Catalyst | Product | Key Observation | Reference |
| Hydroxymandelate Oxidase (HmO) | 4-Hydroxyphenylglyoxylic acid | (S)-enantioselective oxidation acs.orgresearchgate.net | |
| Laccase | 4-Hydroxybenzaldehyde (HBA) | Oxidative decarboxylation tandfonline.com | |
| TEMPO/Ca(ClO)₂ | Carbonyl compound (e.g., keto-acid) | Chemical oxidation of a protected derivative mdpi.com | |
| Co(II)/C₃N₄ Photocatalyst | 4-Hydroxybenzaldehyde (HBA) | Solar-driven oxidation in aqueous media rsc.org |
Applications of S 4 Hydroxymandelic Acid in Asymmetric Synthesis and Chiral Chemistry
Utilization as a Chiral Synthon and Ligand Precursor
The concept of a chiral synthon refers to a building block that carries chiral information and can be incorporated into a larger molecule to control its stereochemistry. askfilo.com (S)-4-hydroxymandelic acid and its derivatives are widely recognized as important chiral synthons. nih.gov They are employed in the pharmaceutical industry for the synthesis of enantiomerically pure drugs and for the resolution of racemic mixtures of compounds like alcohols and amines. nih.govlookchem.com
As a chiral building block, this compound is a precursor in the synthesis of various valuable compounds. For instance, it is a key intermediate in the production of the β-blocker atenolol (B1665814). wikipedia.org It is also used to produce D-(-)-4-hydroxyphenylglycine, an important component of semi-synthetic penicillins and cephalosporins. google.com The synthesis involves converting the acid to 5-(4-hydroxyphenyl)hydantoin, which is then processed to yield the target amino acid. google.com
The utility of mandelic acid derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a group temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is removed. While mandelic acid itself has been used as a chiral auxiliary since 1980, its derivatives continue to find applications in stereocontrolled reactions. wikipedia.org
In addition to being a synthon, derivatives of this compound can serve as precursors for chiral ligands, which are essential in asymmetric catalysis. chemistryviews.orgorganic-chemistry.org Although direct examples are less common than its use as a synthon, its functional groups allow for modification into structures that can coordinate with metal centers, creating chiral environments for catalytic transformations. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of asymmetric reactions. organic-chemistry.org
Table 1: Selected Applications of this compound as a Chiral Synthon
| Target Molecule/Application | Role of this compound | Reference |
| Atenolol | Chiral precursor | wikipedia.org |
| D-(-)-4-hydroxyphenylglycine | Starting material for synthesis | google.com |
| Semisynthetic Penicillins | Intermediate via D-(-)-4-hydroxyphenylglycine | nih.gov |
| Cephalosporins | Intermediate via D-(-)-4-hydroxyphenylglycine | nih.gov |
| Resolution of racemic amines/alcohols | Chiral resolving agent | nih.gov |
Asymmetric Synthesis of Chiral α-Amino Acids
This compound is a valuable starting material for the chemoenzymatic synthesis of chiral α-amino acids, particularly non-canonical ones that are crucial for drug design. One powerful strategy involves the use of engineered enzymes in cascade reactions to achieve high enantioselectivity and yield. acs.org
A notable example is the synthesis of both (S)- and (R)-phenylglycines from racemic mandelic acids. acs.org This process utilizes a multi-enzyme cascade. An engineered hydroxymandelate oxidase (HMOTM), developed through directed evolution, selectively oxidizes this compound to 4-hydroxyphenylglyoxylic acid. When combined with a mandelate (B1228975) racemase (MR), which interconverts the enantiomers of the starting material, the racemic mixture can be completely converted to the α-keto acid. acs.org
This intermediate, 4-hydroxyphenylglyoxylic acid, can then be subjected to reductive amination using a transaminase enzyme. The choice of transaminase dictates the stereochemical outcome:
An (S)-enantioselective transaminase (EcαTA) produces the corresponding (S)-phenylglycine.
An (R)-enantioselective transaminase (DpgAT) yields the (R)-phenylglycine. acs.org
This cascade, often coupled with a glutamate (B1630785) dehydrogenase (GluDH) for cofactor regeneration, allows for the efficient production of optically pure α-amino acids from racemic α-hydroxy acids. acs.org
Table 2: Enzymatic Cascade for Asymmetric Synthesis of Phenylglycines
| Step | Enzyme(s) | Transformation | Key Feature | Reference |
| Oxidation | Hydroxymandelate Oxidase (HMOTM) | (S)-4-HMA → 4-Hydroxyphenylglyoxylic Acid | (S)-enantioselective oxidation | acs.org |
| Racemization | Mandelate Racemase (MR) | (R)-4-HMA ⇌ (S)-4-HMA | Enables full conversion of racemate | acs.org |
| Amination (S) | (S)-Transaminase (EcαTA) + GluDH | 4-HPGA → (S)-Phenylglycine | High enantioselectivity (91–99% ee) | acs.org |
| Amination (R) | (R)-Transaminase (DpgAT) + GluDH | 4-HPGA → (R)-Phenylglycine | High enantioselectivity (93–99% ee) | acs.org |
| (HMA = Hydroxymandelic Acid; 4-HPGA = 4-Hydroxyphenylglyoxylic Acid; ee = enantiomeric excess) |
This methodology has been successfully applied to a range of substituted mandelic acids, demonstrating its versatility for producing various non-canonical amino acids with high conversions (73–98%) and excellent enantiomeric purity. acs.org
Role in Polymer Science and Materials Synthesis
The unique structure of this compound makes it a suitable monomer for the synthesis of novel polymers with specific properties. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows it to undergo polycondensation reactions.
A significant development in this area is the synthesis of poly(benzofuran-co-arylacetic acid) (PBAAA) through the polymerization of 4-hydroxymandelic acid. mdpi.com This process can be carried out either through thermal polycondensation or, more recently, through enzymatic polymerization using Novozym-435 as a biocatalyst. The enzymatic route is particularly noteworthy as it represents a green chemistry approach, proceeding under mild conditions without harmful solvents, producing only water as a byproduct. mdpi.com
Research comparing the two methods has revealed that the enzyme-catalyzed polymerization yields a polymer with a dramatically increased thermal conductivity. mdpi.com This enhancement is attributed to the formation of more ordered microscopic structures and better chain alignment, which facilitates a more efficient heat transfer network within the material. This property makes such polymers potentially interesting for applications where thermal management is crucial. mdpi.com
Furthermore, mandelic acid and its derivatives have been used to create both homo- and heterochiral poly(mandelic acid)s (PMDAs). researchgate.net The stereochemistry of the monomer units ((S) vs. (R)) can influence the properties of the resulting polyester, including its degradability and mechanical characteristics. The ability to control the monomer sequence in copolymers of different hydroxy acids is a key challenge in tuning the properties of the final material. researchgate.net
Table 3: Polymer Synthesis from 4-Hydroxymandelic Acid
| Polymer Name | Monomer | Polymerization Method | Key Finding/Property | Reference |
| Poly(benzofuran-co-arylacetic acid) (PBAAA) | 4-Hydroxymandelic Acid | Thermal Polycondensation | Baseline polymer synthesis | mdpi.com |
| Poly(benzofuran-co-arylacetic acid) (PBAAA) | 4-Hydroxymandelic Acid | Enzymatic (Novozym-435) | Dramatically increased thermal conductivity; Green synthesis | mdpi.com |
| Poly(mandelic acid)s (PMDAs) | Mandelic Acid derivatives | Acid-catalyzed condensation | Synthesis of homo- and heterochiral polymers | researchgate.net |
The exploration of this compound in polymer science opens avenues for creating sustainable and functional materials from renewable resources. mdpi.com
Analytical Methodologies for S 4 Hydroxymandelic Acid Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of (S)-4-hydroxymandelic acid from complex mixtures, including reaction media and biological samples. The choice of technique is dictated by the specific analytical goal, whether it be routine quantification, high-sensitivity detection, or the critical separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of this compound. Typically, reverse-phase HPLC is utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a common mobile phase composition is a mixture of water, acetonitrile, and 0.1% trifluoroacetic acid (TFA), which aids in protonating the carboxylic acid group to ensure good peak shape. plos.org Detection is commonly performed using a UV detector, with wavelengths set around 210 nm or 230 nm to monitor the aromatic ring of the molecule. plos.orgnih.gov
The identity of this compound in a sample is confirmed by comparing its retention time with that of a known standard under identical chromatographic conditions. researchgate.net Quantification is achieved by integrating the area under the peak and comparing it to a calibration curve generated from standards of known concentrations. HPLC methods are crucial for monitoring the progress of enzymatic reactions or chemical syntheses that produce or consume 4-hydroxymandelic acid. plos.orgresearchgate.net
Table 1: Example HPLC Parameters for 4-Hydroxymandelic Acid Analysis
| Parameter | Condition | Source |
| Column | C18 Reverse-Phase | plos.orgresearchgate.net |
| Mobile Phase | 88% Water, 12% Acetonitrile, 0.1% TFA | plos.org |
| Flow Rate | 0.5 mL/min | plos.org |
| Column Temperature | 30°C | plos.org |
| Detection Wavelength | 210 nm | plos.org |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that confirms the identity of a compound by providing its mass-to-charge ratio (m/z). This is particularly useful for analyzing complex samples where chromatographic peaks may overlap. researchgate.net
In the analysis of 4-hydroxymandelic acid, after separation by the LC system, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass analyzer detects the molecular ion. For 4-hydroxymandelic acid (formula C₈H₈O₄, molecular weight 168.15 g/mol ), the expected m/z for the molecular ion [M-H]⁻ in negative ion mode would be approximately 167.03. researchgate.nethmdb.ca This technique provides definitive confirmation of the compound's presence in samples such as fermentation broths or biological fluids. researchgate.nethmdb.ca
Chiral Separation Methods
Distinguishing between the (S) and (R) enantiomers of 4-hydroxymandelic acid is critical, as they often exhibit different biological activities. Chiral separation is therefore a key analytical challenge. This is most commonly achieved using chiral HPLC. nih.gov
One approach involves using a chiral stationary phase (CSP). For example, columns like CHIRALPAK® IC, which is based on a cellulose (B213188) derivative, have been used. nih.gov The enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and allowing for their separation and quantification. However, the enantioselectivity for 4-hydroxymandelic acid on some cellulose-based columns has been reported as low. nih.gov
Another strategy is the use of chiral mobile phase additives. Cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the mobile phase. researchgate.net The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different stabilities and thus can be separated on a standard reverse-phase column. researchgate.net While this method has been successful for many mandelic acid derivatives, achieving baseline separation for 4-hydroxymandelic acid can be challenging. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopy provides invaluable information about the molecular structure and functional groups of this compound. These methods are essential for structural elucidation and confirming the identity of a synthesized or isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons on the phenolic ring, the methine proton at the chiral center (C-2), and the protons of the hydroxyl and carboxylic acid groups. cdnsciencepub.com The chemical shifts and coupling patterns of the aromatic protons confirm the 1,4-disubstitution pattern of the benzene (B151609) ring. cdnsciencepub.com
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Signals corresponding to the carboxylic carbon, the chiral methine carbon, the carbon bearing the hydroxyl group, and the aromatic carbons can be assigned.
NMR is also used to determine enantiomeric purity. cdnsciencepub.com This is done by using a chiral solvating agent, which interacts with the (S) and (R) enantiomers to form transient diastereomeric complexes. These complexes have slightly different chemical environments, resulting in separate signals for each enantiomer in the NMR spectrum, allowing for their relative integration and the calculation of enantiomeric excess. cdnsciencepub.com
Table 2: Representative NMR Data for 4-Hydroxymandelic Acid
| Nucleus | Type | Chemical Shift (ppm) - Representative |
| ¹H | Aromatic | ~6.8-7.3 |
| ¹H | Methine (CH-OH) | ~5.1 |
| ¹³C | Carboxyl (C=O) | ~175-180 |
| ¹³C | Aromatic | ~115-160 |
| ¹³C | Methine (CH-OH) | ~70-75 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of 4-hydroxymandelic acid displays characteristic absorption bands. A broad band in the region of 3400-2400 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. The stretching of the carbonyl group (C=O) in the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. Bands corresponding to C-O stretching of the alcohol and phenol (B47542), as well as C=C stretching within the aromatic ring, are also observed. rsc.orgmdpi.com In situ FTIR can be used to monitor reactions, such as the oxidation of 4-hydroxymandelic acid, by observing the appearance and disappearance of specific vibrational bands over time. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations in the aromatic ring typically give rise to strong signals in the Raman spectrum, for example, around 1605 cm⁻¹. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum.
Together, these analytical methods provide a comprehensive characterization of this compound, ensuring its identity, purity, and enantiomeric integrity for research and application.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, making UV-Vis spectroscopy a valuable tool for the identification and quantification of chromophore-containing compounds like this compound.
The aromatic benzene ring in this compound acts as a chromophore. Research has shown that 4-hydroxymandelic acid exhibits a strong absorption peak in the ultraviolet region. In one study, a significant absorption maximum was observed at 249 nm, which is attributed to the π–π* electronic transition of the benzene ring. rsc.org In chromatographic applications, a detection wavelength of 230 nm has been effectively used for the analysis of 4-hydroxymandelic acid via High-Performance Liquid Chromatography (HPLC). nih.gov The change in the UV-Vis spectrum, such as a decrease in the peak at 249 nm, can be monitored to observe the transformation of 4-hydroxymandelic acid into other compounds, for instance, its oxidation to 4-hydroxybenzaldehyde (B117250). rsc.org
| Property | Wavelength (nm) | Solvent/Method | Reference |
| Absorption Maximum (λmax) | 249 | Aqueous Media | rsc.org |
| HPLC Detection Wavelength | 230 | Mobile Phase with 0.1% TFA | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bio-structure.com Since enantiomers interact differently with circularly polarized light, CD spectroscopy is an exceptionally powerful technique for studying chiral compounds like this compound. The resulting CD spectrum is a plot of the difference in absorption versus wavelength and can provide information about the absolute configuration and conformational features of a molecule. creative-proteomics.com
An optically active substance will produce a characteristic CD spectrum. bio-structure.com For a chiral molecule such as this compound, the chromophores—in this case, the hydroxyphenyl group and the carboxylic acid group attached to the chiral center—will give rise to electronic transitions that result in a CD signal. The sign (positive or negative) and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule. While specific CD spectral data for isolated this compound is not extensively detailed in the cited literature, the technique's principles confirm its utility. For example, CD spectroscopy has been employed to study enzymes like (S)-Hydroxymandelate synthase (Hms), which specifically produces the (S)-enantiomer, to probe the protein's secondary and tertiary structure. plos.orgjascoinc.com The stereospecific nature of such enzymes underscores the importance of chiral-sensitive analytical methods like CD spectroscopy in related research.
Enantiomeric Purity and Absolute Stereochemistry Determination
Determining the enantiomeric purity (or enantiomeric excess) and the absolute stereochemistry of this compound is critical in synthesis and biological studies. Various analytical methods are utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating enantiomers and quantifying their purity. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Several studies have focused on developing HPLC methods for the enantioseparation of 4-hydroxymandelic acid.
One approach utilized a CHIRALPAK® IC column, an immobilized cellulose-based CSP, but found that the enantioselectivity for 4-hydroxymandelic acid was low under the tested conditions. nih.govacademax.com Another successful method for determining p-hydroxymandelic acid enantiomers in urine used a chiral ligand-exchange column with electrochemical detection, which provided high sensitivity. nih.gov More recently, a novel organic polymer monolithic capillary column with the macrocyclic antibiotic daptomycin (B549167) as a chiral selector was developed, achieving acceptable separation for 4-hydroxymandelic acid among other racemates under reversed-phase conditions. canberra.edu.au
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Finding | Reference |
|---|---|---|---|---|
| CHIRALPAK® IC | n-Hexane/2-propanol/TFA | UV (230 nm) | Low enantioselectivity observed. | nih.govacademax.comzju.edu.cn |
| Chiral Ligand-Exchange Column | Not specified | Electrochemical | High sensitivity, detection limit of 0.5 pmol. | nih.gov |
| Daptomycin-based Monolithic Capillary | Acetonitrile/Water | Not specified | Acceptable separation (Rs ≥ 1) achieved. | canberra.edu.au |
| Ristocetin A CB | Methanol with TEA and acetic acid | Not specified | Successful chiral separation reported. | srce.hr |
Gas Chromatography (GC)
Gas chromatography, particularly with a chiral stationary phase, is another established technique for enantiomeric separation. For analysis by GC, non-volatile compounds like hydroxy acids typically require a derivatization step to increase their volatility. In studies on the parent compound, mandelic acid, enantiomers were successfully separated on a chiral column after esterification to form methyl mandelates. sigmaaldrich.com However, attempts to establish a robust method for determining the enantiopurity of p-hydroxymandelic acid using chiral GC-MS after esterification were reported to be unsuccessful in one study. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing or solvating agents, is a powerful tool for determining both enantiomeric purity and absolute configuration. A definitive study established the absolute stereochemistry of p-hydroxymandelic acid by first synthesizing the (R) and (S) enantiomers. cdnsciencepub.comresearchgate.net The enantiomers were converted to their isobutyl esters. The ¹H NMR spectra of these diastereomeric esters were then recorded in the presence of a chiral solvating agent, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol. cdnsciencepub.comcdnsciencepub.com The different chemical shifts observed for the protons of the (R) and (S) esters in the presence of the chiral agent allowed for the determination of the enantiomeric purity and the assignment of the absolute configuration. cdnsciencepub.com
Optical Rotation
The measurement of optical rotation is a classical method used to assign the absolute configuration of a chiral molecule. The stereochemistry of the fungal metabolite pisolithin B, identified as p-hydroxymandelic acid, was established as (R) by comparing its specific optical rotation to that of synthetically prepared (R) and (S) enantiomers. cdnsciencepub.comresearchgate.netcdnsciencepub.com This comparative method remains a fundamental technique for confirming the absolute stereochemistry of a chiral compound.
Advanced Research Topics and Computational Studies on S 4 Hydroxymandelic Acid
Integrated Metabolic Engineering Strategies for Bioproduction
The microbial production of (S)-4-hydroxymandelic acid (4-HMA) presents a sustainable alternative to chemical synthesis. mdpi.com Researchers have employed integrated metabolic engineering strategies, primarily in model organisms like Escherichia coli and Saccharomyces cerevisiae, to optimize the de novo biosynthesis of 4-HMA from simple carbon sources like glucose. mdpi.comnih.gov
A core strategy involves enhancing the metabolic flux towards the shikimate pathway, which provides the essential precursors. frontiersin.orgacs.org The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P). frontiersin.org Key interventions include:
Precursor Supply Enhancement: Overexpression of key genes in the shikimate pathway, such as those encoding for DAHP synthase (aroG), and feedback-resistant versions of enzymes like ARO3 and ARO4 in yeast, increases the availability of precursors for aromatic amino acid synthesis. mdpi.comnih.govbiorxiv.org
Competing Pathway Repression: To channel the carbon flux towards 4-HMA, competing metabolic pathways are often downregulated or knocked out. In S. cerevisiae, this includes deleting genes in the Ehrlich pathway (e.g., aro10Δ) or blocking the tryptophan branch (trp2Δ). nih.gov In E. coli, CRISPR interference (CRISPRi) has been used to repress competing pathways, significantly boosting the final product titer. mdpi.com
Heterologous Gene Expression: A pivotal step is the expression of a hydroxymandelate synthase (HMAS), the enzyme that converts 4-hydroxyphenylpyruvate to this compound. nih.govwikipedia.org Scientists have screened and expressed HMAS from various organisms, such as Amycolatopsis orientalis and Nocardia uniformis, in production hosts to achieve higher conversion rates. nih.gov
Process Optimization: High-cell-density cultivation is a process-level strategy that has proven effective. In a 5-L bioreactor, an engineered E. coli strain achieved a 4-HMA titer of 15.8 g/L after 60 hours by using a glucose-xylose mixture, which can improve product yields compared to using glucose alone. nih.govnih.gov Similarly, another engineered E. coli strain reached a mandelic acid titer of 9.58 g/L through high-cell-density cultivation. mdpi.com
These integrated strategies, combining genetic modifications with optimized fermentation processes, have led to substantial improvements in 4-HMA production titers. mdpi.comnih.gov
Table 1: Metabolic Engineering Strategies for (S)-4-HMA Production
| Strategy | Organism | Key Genetic/Process Modification | Reported Titer |
| Precursor Pathway Engineering & Competing Pathway Deletion | Saccharomyces cerevisiae | Overexpression of ARO1, ARO3, ARO4; Deletion of aro10, trp2, pha2 | >1 g/L 4-HMA |
| HMAS Replacement & Pathway Engineering | Saccharomyces cerevisiae | Replacement of A. orientalis HMAS with N. uniformis HMAS; Deletion of aro8, aro9, pdc5 | 465 mg/L 4-HMA |
| CRISPRi-based Flux Redirection | Escherichia coli | Repression of competing pathways using CRISPRi; Enhancement of shikimate pathway | 9.58 g/L Mandelic Acid |
| Mixed Carbon Source Utilization | Escherichia coli | Deactivation of ptsG for glucose-xylose co-utilization | 1.11 g/L 4-HMA |
Biocatalytic Cascade Reactions and Whole-Cell Biotransformations
Biocatalytic cascades and whole-cell biotransformations offer elegant and efficient routes for synthesizing this compound and its derivatives. These methods leverage the high selectivity and activity of enzymes to perform multi-step conversions in a single pot, often under mild reaction conditions.
Whole-cell biocatalysts are frequently preferred as they obviate the need for enzyme purification and facilitate cofactor regeneration. For instance, recombinant E. coli cells have been engineered to function as efficient whole-cell biocatalysts. One approach uses cells expressing a nitrilase to convert (R,S)-mandelonitrile derivatives into the corresponding mandelic acids with high enantiomeric purity. Another strategy involves the use of resting cells to produce various (S)-mandelic acids from different phenylalanine derivatives with high conversion (21–87%) and enantiomeric excess (38–97%). lookchem.com
Multi-enzyme cascade reactions have been designed for the synthesis of related compounds, demonstrating the versatility of this approach. For example, a five-enzyme cascade was constructed in E. coli to produce (R)-mandelic acid directly from glucose or glycerol. hep.com.cn In another study, a three-enzyme cascade involving an (S)-enantioselective hydroxymandelate oxidase (HMOTM), mandelic acid racemase (MR), and catalase (KatE) was developed to convert racemic 4-HMA into 4-hydroxyphenylglyoxylic acid with up to 93% yield. acs.org This cascade was successfully implemented using both purified enzymes and whole E. coli cells. acs.org
These biocatalytic systems can be further expanded. By coupling the HMOTM-MR-KatE cascade with transaminases and glutamate (B1630785) dehydrogenase, researchers achieved the efficient conversion of racemic mandelic acids into valuable (S)- or (R)-phenylglycines. acs.org This highlights the modularity and power of cascade reactions in producing a diverse range of chiral molecules from a common precursor.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. wikipedia.orglongdom.org In the context of this compound, QSAR studies have been particularly insightful for understanding the substrate specificity and catalytic mechanism of the enzymes involved in its biosynthesis, such as (S)-hydroxymandelate synthase (Hms). nih.govplos.org
A key study investigated the substrate promiscuity of Hms from Streptomyces coelicolor by combining enzyme kinetics, product analysis, and QSAR. nih.govplos.org The researchers tested a range of α-oxo acid substrates and found that the enzyme's turnover number (kcat) strongly correlated with the hydrophobicity of the substrate. nih.govplos.org This suggests that a hydrophobic binding pocket within the enzyme is a critical determinant of substrate specificity. nih.govplos.org
The QSAR analysis revealed that an aromatic substituent on the substrate is crucial for efficient turnover. nih.govplos.org The model helped to rationalize how modifications to the substrate structure impact catalytic efficiency. Furthermore, when a steric barrier was introduced into the substrate, which was predicted to hinder the accommodation of the aromatic ring in the hydrophobic pocket during the hydroxylation step, a loss of product enantioselectivity was observed, leading to racemization. nih.govplos.org
These QSAR findings, often combined with molecular docking, provide a powerful predictive framework for:
Identifying new potential substrates for Hms.
Guiding protein engineering efforts to alter substrate specificity or enhance catalytic activity.
Predicting the stereochemical outcome of the enzymatic reaction.
By establishing a mathematical relationship between molecular descriptors (like hydrophobicity) and enzymatic activity, QSAR models serve as a valuable tool in the rational design of biocatalytic processes. wikipedia.orglongdom.org
Gene Expression and Regulation Studies in Biosynthesis
The efficient biosynthesis of this compound is not only dependent on the presence of the necessary enzymes but also on the precise regulation of the genes that encode them. cuni.cz Understanding the gene expression and regulatory networks is crucial for optimizing microbial production strains.
In Streptomyces coelicolor, the biosynthesis of the calcium-dependent antibiotic (CDA), which contains a 4-hydroxymandelic acid moiety, is subject to complex regulation. nih.gov Research has identified a transcriptional regulator, HpdR, which belongs to the IclR family. nih.gov Studies have shown that HpdR directly binds to the promoter region of the hmaS gene, which encodes 4-hydroxymandelate (B1240059) synthase. nih.gov
Key findings from these regulatory studies include:
Positive Regulation: The disruption of the hpdR gene in S. coelicolor led to a significant reduction in CDA production, indicating that HpdR acts as a positive regulator for the biosynthetic pathway. nih.gov
Direct Binding: Electrophoretic mobility shift assays confirmed that the HpdR protein specifically binds to the promoter of hmaS, suggesting it directly controls the transcription of this key enzyme. nih.gov
Autoregulation: HpdR was also found to negatively regulate its own transcription, a common feedback mechanism in bacterial gene regulation. nih.gov
In metabolic engineering applications, manipulating gene expression is a fundamental strategy. This is often achieved by placing biosynthetic genes under the control of strong, inducible promoters to ensure high levels of enzyme production at the desired time during fermentation. mdpi.com For example, the T7 promoter system in E. coli or strong constitutive promoters in yeast are commonly used to drive high expression of HMAS and other pathway genes. biorxiv.org Furthermore, developing biosensors based on allosteric transcription factors, such as PobR, allows for high-throughput screening of mutant libraries to find strains with improved production titers by linking product concentration to a measurable output like fluorescence. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide atomic-level insights into the structure, function, and reaction mechanisms of the enzymes involved in this compound biosynthesis. kallipos.grethernet.edu.et These in silico techniques are essential for interpreting experimental data and guiding rational enzyme engineering.
Homology modeling has been used to build three-dimensional structures of hydroxymandelate synthase (HMS), often using the crystal structure of a related enzyme like 4-hydroxyphenylpyruvate dioxygenase (HPPD) as a template. researchgate.netpku.edu.cn These models serve as the foundation for further computational analysis.
Molecular docking simulations are employed to predict how substrates, such as 4-hydroxyphenylpyruvate, and products, like this compound, bind within the active site of HMS. plos.orgresearchgate.net
Docking studies have helped identify the key amino acid residues that form a hydrophobic pocket responsible for substrate specificity. plos.org
By comparing the binding modes of different substrates, researchers can explain why certain compounds are converted more efficiently than others. nih.gov For instance, docking simulations of HMS from S. coelicolor revealed that the geometry of the docked product, (S)-p-hydroxymandelic acid, closely matched the experimentally determined crystal structure, validating the computational approach. plos.org
Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations are used to investigate the enzymatic reaction mechanism in detail. researchgate.net Studies on HMS have focused on understanding how the enzyme directs the reaction of an Fe(IV)=O intermediate. researchgate.net These calculations revealed that the conformation of a single amino acid residue, Ser201, in the second coordination shell plays a critical role in determining whether the reaction proceeds through benzylic hydroxylation (the HMS reaction) or an attack on the aromatic ring (the HPPD reaction). researchgate.net This finding provides a precise target for site-directed mutagenesis to alter the enzyme's function.
Table 2: Key Amino Acid Residues in HMS Function Identified by Molecular Modeling
| Enzyme/Organism | Residue(s) | Predicted Role | Methodology |
| HMS (A. orientalis template) | Ser201 | Directs Fe(IV)=O intermediate towards benzylic hydroxylation | DFT, MD Simulations |
| HMS (S. coelicolor) | Met187, Thr202, Ile204 | Crucial for determining the reaction pathway | Homology Modeling, Docking |
| HMOTM (Engineered) | A80G, T159S, T162Q | Facilitate substrate binding and catalysis | Substrate Docking Simulation |
Q & A
Q. What are the key considerations for designing a synthesis route for (S)-4-hydroxymandelic acid in laboratory settings?
To design a synthesis route, prioritize retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) that leverage databases like Reaxys and BKMS_METABOLIC to predict feasible one-step pathways. These tools evaluate precursor plausibility and reaction feasibility, ensuring high-accuracy predictions for enantiomerically pure products. For example, AI models can identify stereospecific reactions to retain the S-configuration . Additionally, enzymatic routes using lignocellulosic biomass as a substrate offer sustainable alternatives, though reaction conditions (pH, temperature) must be optimized to avoid racemization .
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is widely used, but method validation is critical. For instance, intra-day repeatability (RSD ≤14.9%) and inter-day reproducibility (RSD ≤14.2%) must be established, particularly for mandelic acid derivatives like this compound, which exhibit higher variability due to polar functional groups. Liquid-liquid extraction (LLE) coupled with GC-MS improves sensitivity, but optimization of solvent systems (e.g., ethyl acetate for phenolic acids) is necessary to enhance recovery rates . Chiral HPLC with UV detection can further confirm enantiomeric purity .
Q. How can researchers verify the stereochemical configuration of synthesized this compound?
Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases to separate enantiomers. Compare retention times with authentic standards. Alternatively, nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR with chiral shift reagents (e.g., europium complexes), can resolve stereoisomers. Cross-referencing with the InChI Key (YHXHKYRQLYQUIH-ZETCQYMHSA-N) and canonical SMILES in PubChem ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the enantiomeric purity of this compound?
Discrepancies often arise from inconsistent analytical protocols. Validate methods using certified reference materials (CRMs) and inter-laboratory comparisons. For example, replicate studies using standardized GC-MS parameters (e.g., column type, ionization mode) can reduce variability. If literature data conflicts, re-examine synthetic pathways for unintended racemization (e.g., acidic/basic conditions) and confirm purity via multiple orthogonal techniques (e.g., NMR, circular dichroism) .
Q. What are the comparative advantages of enzymatic versus chemical synthesis routes for this compound?
Enzymatic routes (e.g., using engineered hydroxynitrile lyases) offer higher stereoselectivity and reduced environmental impact compared to traditional chemical methods (e.g., cyanohydrin synthesis). However, chemical synthesis via AI-predicted pathways (e.g., Friedel-Crafts alkylation followed by chiral resolution) may achieve higher yields (>80%) in shorter reaction times. Trade-offs include substrate specificity (enzymes) versus scalability (chemical methods) .
Q. How should researchers design experiments to address reproducibility challenges in synthesizing this compound?
Adopt a factorial experimental design to test critical variables (e.g., catalyst loading, solvent polarity). Use databases like SciFinder to identify gaps in reported protocols (e.g., unreported side reactions). For reproducibility, document raw data (e.g., values in TLC, melting points) and compare with literature values (e.g., molecular weight: 168.15 g/mol). Pilot trials are essential to refine parameters before full-scale synthesis .
Q. What strategies optimize the quantification of this compound in metabolomic studies?
Derivatization with trimethylsilyl (TMS) reagents enhances volatility for GC-MS analysis. For LC-MS, ion-pairing agents (e.g., tributylamine) improve retention of polar acids. Internal standards (e.g., isotopically labeled analogs) correct for matrix effects. Method validation should include spike-recovery experiments in biological matrices (e.g., urine, plasma) to assess accuracy .
Data Analysis and Validation
Q. How can researchers validate computational predictions of this compound’s synthetic pathways?
Cross-validate AI-generated routes (e.g., from Pistachio or Reaxys) with experimental data. For instance, compare predicted intermediates (e.g., 4-hydroxybenzaldehyde derivatives) with observed byproducts via LC-MS. Use quantum mechanical calculations (DFT) to assess reaction energetics and stereochemical outcomes. Discrepancies may indicate missing constraints in the AI model (e.g., solvent effects) .
Q. What statistical approaches are suitable for analyzing variability in this compound’s chromatographic data?
Apply ANOVA to evaluate inter-day variability and Grubbs’ test to identify outliers. For method optimization, response surface methodology (RSM) can model interactions between variables (e.g., pH, temperature). Report confidence intervals (95%) for quantification limits (LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL) to ensure reliability .
Stereochemical and Structural Considerations
Q. How does the S-configuration of this compound influence its biological activity compared to the R-enantiomer?
The S-enantiomer exhibits distinct receptor-binding profiles due to spatial arrangement. For example, in studies of microbial metabolism, S-configuration may favor specific enzyme interactions (e.g., dehydrogenases). Comparative assays using enantiopure standards are critical; chiral separation via HPLC or capillary electrophoresis can isolate and test individual enantiomers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
